molecular formula C17H19Cl2N3OS B10965495 N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B10965495
M. Wt: 384.3 g/mol
InChI Key: FUFUGHYJXIBUCF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a carboxamide group, a chlorinated methylphenyl group, and a chlorinated thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the piperazine ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Substitution reactions: The chlorinated methylphenyl and chlorinated thiophenyl groups can be introduced through nucleophilic substitution reactions.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The chlorinated groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
  • N-(4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
  • N-(2-chloro-4-methylphenyl)-4-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Uniqueness

N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H19Cl2N3OS

Molecular Weight

384.3 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H19Cl2N3OS/c1-12-2-4-15(14(18)10-12)20-17(23)22-8-6-21(7-9-22)11-13-3-5-16(19)24-13/h2-5,10H,6-9,11H2,1H3,(H,20,23)

InChI Key

FUFUGHYJXIBUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)Cl

Origin of Product

United States

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